REACTION_CXSMILES
|
Br[C:2]1[CH:3]=[C:4]([C:12]([NH:14][C:15]2[C:16]([CH3:26])=[C:17]([CH:22]=[CH:23][C:24]=2[CH3:25])[C:18]([O:20][CH3:21])=[O:19])=[O:13])[C:5]2[C:10]([CH:11]=1)=[CH:9][CH:8]=[CH:7][CH:6]=2.[C:27]([Si:31]([CH3:40])([CH3:39])[O:32][CH:33]1[CH2:38][CH2:37][NH:36][CH2:35][CH2:34]1)([CH3:30])([CH3:29])[CH3:28].C([O-])([O-])=O.[Cs+].[Cs+].COC1C=CC=C(OC)C=1C1C=CC=CC=1P(C1CCCCC1)C1CCCCC1>O1CCOCC1.C1C=CC(/C=C/C(/C=C/C2C=CC=CC=2)=O)=CC=1.C1C=CC(/C=C/C(/C=C/C2C=CC=CC=2)=O)=CC=1.C1C=CC(/C=C/C(/C=C/C2C=CC=CC=2)=O)=CC=1.[Pd].[Pd]>[Si:31]([O:32][CH:33]1[CH2:34][CH2:35][N:36]([C:2]2[CH:3]=[C:4]([C:12]([NH:14][C:15]3[C:16]([CH3:26])=[C:17]([CH:22]=[CH:23][C:24]=3[CH3:25])[C:18]([O:20][CH3:21])=[O:19])=[O:13])[C:5]3[C:10]([CH:11]=2)=[CH:9][CH:8]=[CH:7][CH:6]=3)[CH2:37][CH2:38]1)([C:27]([CH3:30])([CH3:29])[CH3:28])([CH3:40])[CH3:39] |f:2.3.4,7.8.9.10.11|
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Name
|
|
Quantity
|
0.48 g
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Type
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reactant
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Smiles
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BrC=1C=C(C2=CC=CC=C2C1)C(=O)NC=1C(=C(C(=O)OC)C=CC1C)C
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Name
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|
Quantity
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0.75 g
|
Type
|
reactant
|
Smiles
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C(C)(C)(C)[Si](OC1CCNCC1)(C)C
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Name
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Cs2CO3
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Quantity
|
1 g
|
Type
|
reactant
|
Smiles
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C(=O)([O-])[O-].[Cs+].[Cs+]
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Name
|
|
Quantity
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8 mL
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Type
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solvent
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Smiles
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O1CCOCC1
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Name
|
|
Quantity
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0.1 g
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Type
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catalyst
|
Smiles
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C=1C=CC(=CC1)/C=C/C(=O)/C=C/C2=CC=CC=C2.C=1C=CC(=CC1)/C=C/C(=O)/C=C/C2=CC=CC=C2.C=1C=CC(=CC1)/C=C/C(=O)/C=C/C2=CC=CC=C2.[Pd].[Pd]
|
Name
|
|
Quantity
|
0.045 g
|
Type
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reactant
|
Smiles
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COC=1C=CC=C(C1C=2C=CC=CC2P(C3CCCCC3)C4CCCCC4)OC
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Control Type
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UNSPECIFIED
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Setpoint
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80 °C
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Type
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CUSTOM
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Details
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stirred at 80° C.
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Rate
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UNSPECIFIED
|
RPM
|
0
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Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
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Type
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CUSTOM
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Details
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The reaction mixture is purged with nitrogen for 5 minutes
|
Duration
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5 min
|
Name
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|
Type
|
|
Smiles
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[Si](C)(C)(C(C)(C)C)OC1CCN(CC1)C=1C=C(C2=CC=CC=C2C1)C(=O)NC=1C(=C(C(=O)OC)C=CC1C)C
|
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |